molecular formula C4H12N2O3S B2826373 (3-hydroxypropyl)(methylsulfamoyl)amine CAS No. 1601218-23-8

(3-hydroxypropyl)(methylsulfamoyl)amine

Cat. No.: B2826373
CAS No.: 1601218-23-8
M. Wt: 168.21
InChI Key: BBEVYZYDCIAODA-UHFFFAOYSA-N
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Description

(3-hydroxypropyl)(methylsulfamoyl)amine is an organic compound with the molecular formula C4H11NO3S It is a member of the class of propanolamines, characterized by the presence of a hydroxy group (-OH) at the first carbon and a methylsulfamoylamino group (-NH-SO2-CH3) attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxypropyl)(methylsulfamoyl)amine typically involves the reaction of 3-aminopropan-1-ol with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

The reaction can be represented as follows:

3-aminopropan-1-ol+methylsulfonyl chlorideThis compound+HCl\text{3-aminopropan-1-ol} + \text{methylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-aminopropan-1-ol+methylsulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Large-scale reactors: To accommodate the increased volume of reactants

    Continuous flow systems: For efficient production and better control over reaction conditions

    Purification steps: Such as distillation or crystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

(3-hydroxypropyl)(methylsulfamoyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of 3-(Methylsulfamoylamino)propanal.

    Reduction: Formation of 3-(Methylamino)propan-1-ol.

    Substitution: Formation of 3-(Methylsulfamoylamino)propyl chloride.

Scientific Research Applications

(3-hydroxypropyl)(methylsulfamoyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-hydroxypropyl)(methylsulfamoyl)amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The hydroxy group can participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A primary amine and primary alcohol, similar in structure but lacks the sulfonamide group.

    3-(Methylamino)propan-1-ol: Contains a methylamino group instead of a methylsulfamoylamino group.

Uniqueness

(3-hydroxypropyl)(methylsulfamoyl)amine is unique due to the presence of both a hydroxy group and a methylsulfamoylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(methylsulfamoylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O3S/c1-5-10(8,9)6-3-2-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEVYZYDCIAODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601218-23-8
Record name (3-hydroxypropyl)(methylsulfamoyl)amine
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